molecular formula C7H9N5O2 B1384345 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1189749-64-1

7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B1384345
CAS No.: 1189749-64-1
M. Wt: 195.18 g/mol
InChI Key: GWCGCPVCCIOWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is an organic compound belonging to the triazolopyrimidine class. This compound is characterized by its unique triazolo[1,5-a]pyrimidine core, which is a fused ring system combining triazole and pyrimidine rings. The presence of an amino group at the 7th position and a methoxymethyl group at the 2nd position further defines its chemical structure.

Biochemical Analysis

Biochemical Properties

7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2/cyclin A2 complex, forming hydrogen bonds with key amino acids in the active site, thereby inhibiting its activity . This interaction disrupts the phosphorylation of target proteins necessary for cell cycle progression.

Cellular Effects

The effects of this compound on various cell types have been studied extensively. In cancer cells, it induces cell cycle arrest at the G0-G1 phase and promotes apoptosis . This compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival. It downregulates the expression of genes associated with cell cycle progression and upregulates pro-apoptotic genes . Additionally, it influences cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with amino acids such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets essential for cell cycle progression . The compound also induces changes in gene expression, promoting the transcription of pro-apoptotic genes and inhibiting anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The stability and efficacy of the compound may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The compound interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound can accumulate in specific tissues, depending on its affinity for certain transporters and binding proteins . This localization can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy . The localization can also affect the compound’s stability and degradation within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is used as a building block for the synthesis of more complex molecules

Biology

This compound has been studied for its potential biological activities. Its structural features make it a candidate for screening in biological assays to identify new bioactive molecules. It may exhibit properties such as enzyme inhibition or receptor binding, which are valuable in drug discovery.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds in the development of new drugs targeting specific diseases. The triazolopyrimidine core is known for its presence in various pharmacologically active compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine
  • 7-amino-1,2,4-triazolo[1,5-a]pyrimidine
  • 2-methyl-7-amino-1,2,4-triazolo[1,5-a]pyrimidine

Uniqueness

7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is unique due to the presence of the methoxymethyl group at the 2nd position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

7-amino-2-(methoxymethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c1-14-3-5-9-7-10-6(13)2-4(8)12(7)11-5/h2H,3,8H2,1H3,(H,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCGCPVCCIOWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=CC(=O)NC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 2
Reactant of Route 2
7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 3
Reactant of Route 3
7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 4
Reactant of Route 4
7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 5
7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 6
7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.